REACTION_CXSMILES
|
CO[CH2:3][CH2:4]OC.Br[C:8]1[C:20]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:19][C:18]2[C:17]3[C:12](=[CH:13][C:14](Br)=[C:15]([C:25]([CH3:28])([CH3:27])[CH3:26])[CH:16]=3)[CH2:11][C:10]=2[CH:9]=1.[C:30]1(OB(O)O)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C(O)C>[C:25]([C:15]1[C:14]([C:4]2[CH:3]=[CH:10][CH:9]=[CH:8][CH:20]=2)=[CH:13][C:12]2[CH2:11][C:10]3[C:18]([C:17]=2[CH:16]=1)=[CH:19][C:20]([C:21]([CH3:24])([CH3:22])[CH3:23])=[C:8]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[CH:9]=3)([CH3:27])([CH3:26])[CH3:28]
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Name
|
|
Quantity
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120 mL
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Type
|
reactant
|
Smiles
|
COCCOC
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Name
|
|
Quantity
|
8.15 g
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Type
|
reactant
|
Smiles
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BrC1=CC=2CC3=CC(=C(C=C3C2C=C1C(C)(C)C)C(C)(C)C)Br
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Name
|
Pd(PPh3)
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Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OB(O)O
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Name
|
|
Quantity
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5.01 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OB(O)O
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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WASH
|
Details
|
was washed two times with 4 mL of ethanol
|
Type
|
ADDITION
|
Details
|
this was also added to the solution
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Type
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STIRRING
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Details
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The mixture was then stirred at room temperature for 20 minutes
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Duration
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20 min
|
Type
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ADDITION
|
Details
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Thereafter, 37.4 mL (74.8 mmol) of a 2.0 mol/L aqueous solution of sodium carbonate was added
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 18 hours
|
Duration
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18 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to be naturally cooled
|
Type
|
CUSTOM
|
Details
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the reaction was terminated with 1N hydrochloric acid in an ice bath
|
Type
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ADDITION
|
Details
|
Thereafter, ether was added
|
Type
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EXTRACTION
|
Details
|
to extract the soluble fraction
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was subjected to extraction with diethyl ether twice
|
Type
|
EXTRACTION
|
Details
|
The resultant extract
|
Type
|
CUSTOM
|
Details
|
obtained earlier
|
Type
|
WASH
|
Details
|
The resulting liquid was washed two times with a saturated aqueous solution of sodium hydrogen carbonate, two times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with saturated brine, and then dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was subjected to separation by silica gel chromatography
|
Type
|
ADDITION
|
Details
|
To the thus obtained whitish yellow powder, a mixture solution of hexane and a small amount of dichloromethane was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 60° C.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the powder completely
|
Type
|
WAIT
|
Details
|
The resultant solution was left
|
Type
|
WAIT
|
Details
|
to stand for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand for 13 hours at −20° C
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
Crystals precipitated
|
Type
|
WASH
|
Details
|
were washed 3 times with 10 mL of hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC=2CC3=CC(=C(C=C3C2C1)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |